molecular formula C22H25N5O4S2 B11615599 4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid

Cat. No.: B11615599
M. Wt: 487.6 g/mol
InChI Key: MOCLXCRDVZSQPI-PEZBUJJGSA-N
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Description

This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidin-4-one ring, a (5Z)-configured methylidene bridge, and a 4-ethylpiperazine substituent. The Z-configuration at the methylidene bond is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets . The 4-ethylpiperazine group contributes basicity, which may influence receptor binding and pharmacokinetics.

Properties

Molecular Formula

C22H25N5O4S2

Molecular Weight

487.6 g/mol

IUPAC Name

4-[(5Z)-5-[[2-(4-ethylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

InChI

InChI=1S/C22H25N5O4S2/c1-2-24-10-12-25(13-11-24)19-15(20(30)26-8-4-3-6-17(26)23-19)14-16-21(31)27(22(32)33-16)9-5-7-18(28)29/h3-4,6,8,14H,2,5,7,9-13H2,1H3,(H,28,29)/b16-14-

InChI Key

MOCLXCRDVZSQPI-PEZBUJJGSA-N

Isomeric SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C\4/C(=O)N(C(=S)S4)CCCC(=O)O

Canonical SMILES

CCN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C4C(=O)N(C(=S)S4)CCCC(=O)O

Origin of Product

United States

Preparation Methods

Condensation with 3-(4-Oxo-2-thioxothiazolidin-5-ylidene)butanoic Acid

A Z-selective Knoevenagel condensation is achieved by reacting 2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde with 3-(4-oxo-2-thioxothiazolidin-5-ylidene)butanoic acid in acetic anhydride and sodium acetate. The reaction proceeds via enolate formation, followed by dehydration to yield the (5Z)-configured product.

Optimized Parameters :

  • Base: Sodium acetate (3–5 equiv)

  • Solvent: Acetic acid/acetic anhydride (3:1 v/v)

  • Temperature: 80–100°C, 3–5 hours

  • Yield: 70–80%

Table 1: Comparative Yields Under Varied Conditions

BaseSolventTime (h)Yield (%)
Sodium acetateAcetic anhydride378
PyridineToluene645
TriethylamineEthanol462

Functional Group Modifications and Final Product Isolation

Carboxylic Acid Functionalization

The butanoic acid side chain is introduced either before or after condensation. In one approach, 3-(4-oxo-2-thioxothiazolidin-5-ylidene)butanoic acid is pre-synthesized by reacting thiourea with ethyl 4-chloroacetoacetate, followed by saponification. Alternative methods employ protected carboxylic acid groups (e.g., ethyl esters), which are hydrolyzed post-condensation using NaOH/EtOH.

Characterization Data :

  • ¹H NMR (CDCl₃): δ 1.23 (t, 3H, piperazine-CH₂CH₃), 2.60 (s, 3H, pyrimidine-CH₃), 3.78–4.13 (m, piperazine and thiazolidinone protons), 6.21 (s, 1H, vinyl-H).

  • HPLC Purity : >98% (C18 column, 0.1% TFA/ACN gradient).

Scalability and Industrial Adaptations

Pilot-Scale Synthesis

A kilogram-scale process reported by Sigma-Aldrich uses continuous flow reactors for the cyclocondensation step, reducing reaction time from hours to minutes. Key adjustments include:

  • Temperature Control : 130°C with inline cooling

  • Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15)

  • Yield Improvement : 85% at 10 kg batch size

Table 2: Batch vs. Flow Synthesis Metrics

ParameterBatch ReactorFlow Reactor
Reaction Time (h)40.5
Yield (%)7585
Purity (%)9598

Analytical and Quality Control Strategies

Spectroscopic Validation

  • MS (ESI+) : m/z 515.166 [M+H]⁺ (calc. 515.647 for C₂₄H₂₉N₅O₄S₂).

  • IR (KBr) : 1715 cm⁻¹ (C=O, thiazolidinone), 1670 cm⁻¹ (pyrimidinone).

Chiral Purity Assessment

The (5Z)-configuration is confirmed via NOESY NMR, showing coupling between the vinyl proton (δ 6.21) and the pyrido[1,2-a]pyrimidinone methyl group .

Chemical Reactions Analysis

Types of Reactions

4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Preliminary studies suggest it could have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Key Structural Differences and Implications

The following table summarizes structural analogs and their distinguishing features:

Compound Name / Identifier Core Structure Substituents Molecular Weight* Notable Features
Target Compound Pyrido[1,2-a]pyrimidin-4-one 4-ethylpiperazine, (5Z)-methylidene, thioxo-thiazolidinone, butanoic acid ~552.6 g/mol Enhanced solubility (piperazine), potential receptor targeting (Z-configuration)
4-{(5Z)-5-[(2-{[2-(2-Hydroxyethoxy)ethyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-... () Pyrido[1,2-a]pyrimidin-4-one [2-(2-Hydroxyethoxy)ethyl]amino, thioxo-thiazolidinone, butanoic acid 478.5 g/mol Hydrophilic hydroxyethoxy group; reduced steric bulk
2-(4-Benzyl-1-piperazinyl)-3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-... () Pyrido[1,2-a]pyrimidin-4-one Benzylpiperazine, 2-methoxyethyl-thiazolidinone ~590.7 g/mol Lipophilic benzyl group; methoxyethyl may alter metabolic stability
4-[(5Z)-5-[[2-(ethylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-4-oxo-2-sulfanylidene-... () Pyrido[1,2-a]pyrimidin-4-one Ethylamino, sulfanylidene-thiazolidinone, butanoic acid ~418.1 g/mol Simplified amine substituent; potential reduced binding affinity

*Molecular weights estimated based on structural formulas due to incomplete data in evidence.

Functional and Pharmacological Insights

Solubility and Bioavailability: The target compound’s 4-ethylpiperazine group improves water solubility compared to the benzylpiperazine in , which is more lipophilic and may favor blood-brain barrier penetration .

Thioxo-Thiazolidinone vs. Sulfanylidene: The thioxo (C=S) group in the target compound and –3 is critical for hydrogen bonding with biological targets, such as enzymes or receptors. In contrast, the sulfanylidene (C-SH) group in may reduce stability or alter reactivity .

Aromatic Systems and Binding Interactions: The pyrido[1,2-a]pyrimidinone core (aromatic) enables π-π stacking with protein residues, a feature shared with benzimidazole derivatives in . The benzyl group in adds steric bulk, possibly hindering binding to flat active sites .

Biological Activity Predictions: Thiazolidinone derivatives (e.g., ) exhibit antimicrobial and anticancer activities via thiol-mediated mechanisms.

Biological Activity

The compound 4-[(5Z)-5-{[2-(4-ethylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic molecule noted for its diverse biological activities. Its multifaceted structure includes a pyrido[1,2-a]pyrimidine core, a thiazolidinone ring , and a butanoic acid moiety, which contribute to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its anticancer properties, enzyme interactions, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of the compound is C24H29N5O3S2C_{24}H_{29}N_{5}O_{3}S_{2} with a molecular weight of approximately 473.6 g/mol. The unique structural features provide insights into its reactivity and interaction with biological targets.

Structural Features

FeatureDescription
Core Structure Pyrido[1,2-a]pyrimidine
Functional Groups Thiazolidinone ring, butanoic acid moiety
Molecular Weight 473.6 g/mol
Potential Targets Enzymes, receptors

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the pyrido[1,2-a]pyrimidine class. For instance, derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines:

  • Cytotoxicity Studies : Compounds structurally related to our target have demonstrated significant cytotoxicity against lung carcinoma (A549), breast adenocarcinoma (MCF7), and colon adenocarcinoma cell lines (HT29) with IC50 values ranging from 58.44 to 224.32 µM .
  • Mechanism of Action : The proposed mechanisms include:
    • Inhibition of key kinases such as VEGFR-2 and Aurora A kinase.
    • Induction of apoptosis via caspase activation.
    • Disruption of angiogenesis pathways .

Enzyme Interactions

The compound's structure suggests potential interactions with various enzymes:

  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes like acetylcholinesterase (AChE) and urease, which are critical in various biological processes .
  • Binding Affinity : The thiazolidinone moiety may enhance binding affinity to target enzymes, contributing to its bioactivity.

Case Studies and Research Findings

Several research articles have investigated the biological activities associated with this compound or its analogs:

  • Anticancer Properties : A study reported that oxazolo[5,4-d]pyrimidines exhibited anticancer activity through multiple pathways including inhibition of anti-apoptotic proteins and activation of pro-apoptotic signals .
  • Pharmacological Potential : Another study indicated that compounds sharing structural similarities with our target exhibited diverse bioactivities including antibacterial and anti-inflammatory effects .

Q & A

Basic: What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step reactions, including condensation of aldehyde intermediates with thiazolidinone precursors and subsequent functionalization of the pyrido[1,2-a]pyrimidine moiety. Key optimizations include:

  • Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while ethanol improves crystallization .
  • Catalysts : Triethylamine or piperidine is used to facilitate imine formation and thiazolidinone cyclization .
    Methodological validation via TLC and HPLC ensures intermediate purity before proceeding .

Basic: How is the compound’s biological activity evaluated in preclinical studies?

  • Antimicrobial assays : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Antioxidant activity : DPPH radical scavenging and FRAP assays .
    Dose-response curves and positive controls (e.g., doxorubicin for cytotoxicity) are critical for reliability .

Basic: What analytical techniques are used for structural characterization?

  • NMR spectroscopy : ¹H/¹³C NMR confirms Z-configuration of the thiazolidinone methylidene group and piperazine substitution .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm accuracy) .
  • XRD : Resolves stereochemical ambiguities in crystalline intermediates .

Basic: How can researchers assess solubility and stability for in vitro studies?

  • Solubility : Shake-flask method in PBS (pH 7.4) or DMSO, quantified via UV-Vis spectroscopy .
  • Stability : Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
    Lyophilization in phosphate buffer (pH 6.5) improves long-term storage .

Advanced: How to resolve data contradictions in synthetic yields across studies?

Discrepancies often arise from:

  • Catalyst loading : Excess triethylamine (>2 eq.) may hydrolyze intermediates, reducing yields .
  • Purification methods : Column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization can alter purity .
    Statistical optimization (e.g., Box-Behnken design) identifies critical factors for reproducibility .

Advanced: What mechanistic approaches elucidate its bioactivity?

  • Target identification : SPR or ITC to study binding to enzymes (e.g., topoisomerase II) or receptors .
  • Pathway analysis : RNA-seq or proteomics to map apoptosis/autophagy markers post-treatment .
  • ROS detection : Flow cytometry with DCFH-DA dye quantifies oxidative stress induction .

Advanced: How to evaluate stability under physiological stress conditions?

  • Photodegradation : Expose to UV light (ICH Q1B guidelines) and monitor via HPLC .
  • Acid/Base hydrolysis : Incubate in 0.1N HCl/NaOH at 37°C, identifying degradants via LC-MS .
  • Thermal analysis : TGA/DSC determines melting points and decomposition thresholds .

Advanced: What computational methods support mechanistic hypotheses?

  • Molecular docking : AutoDock Vina predicts binding poses in PD-L1 or EGFR active sites .
  • MD simulations : GROMACS assesses ligand-receptor complex stability over 100 ns trajectories .
  • QSAR models : CoMFA/CoMSIA correlate substituent effects (e.g., piperazine ethyl groups) with activity .

Advanced: How to design SAR studies for derivatives?

  • Core modifications : Replace thioxo with oxo groups to assess hydrogen bonding impact .
  • Side-chain variations : Introduce halogenated or methylated piperazines to modulate lipophilicity .
  • Bioisosteres : Substitute pyrido[1,2-a]pyrimidine with quinazoline to evaluate scaffold flexibility .

Advanced: How to resolve structural discrepancies in characterization data?

  • Multi-technique validation : Combine 2D NMR (COSY, HSQC) with XRD to confirm tautomeric forms .
  • Isotopic labeling : ¹⁵N/¹³C-labeled analogs trace resonance assignments in complex spectra .
  • DFT calculations : Gaussian simulations predict NMR shifts for ambiguous stereocenters .

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